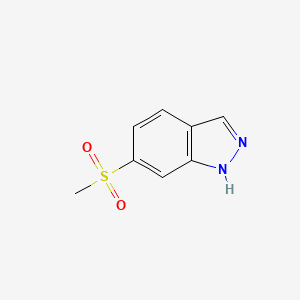

6-(Methylsulfonyl)-1H-indazole

Vue d'ensemble

Description

6-(Methylsulfonyl)-1H-indazole, also known as 6-MSI, is an organosulfur compound that has been studied for its potential applications in various scientific fields. It is a cyclic compound containing a heterocyclic ring structure composed of one sulfur atom, one nitrogen atom, and six carbon atoms. 6-MSI is a versatile molecule found in a variety of natural and synthetic products, and has been investigated for its potential use in medicine, chemistry, and biochemistry.

Applications De Recherche Scientifique

Cancer Chemoprevention

6-(Methylsulfonyl)-1H-indazole has been studied for its potential in cancer chemoprevention. It has shown promise in inducing autophagy in leukemia cell lines, which is a process where cells degrade and recycle cellular components. This can act as a tumor suppressor and prevent the accumulation of damaged proteins and organelles .

Anti-Inflammatory Applications

The compound’s ability to modulate inflammatory responses makes it a candidate for treating chronic inflammatory diseases. It may work by inhibiting key pathways that lead to inflammation, providing a therapeutic strategy for conditions like arthritis .

Antimicrobial Activity

Research indicates that derivatives of 6-(Methylsulfonyl)-1H-indazole possess antimicrobial properties. This makes them valuable in the development of new antibiotics that can be used to treat bacterial infections, especially in an era of increasing antibiotic resistance .

Neuroprotective Effects

In neurodegenerative diseases, the regulation of autophagy is crucial. 6-(Methylsulfonyl)-1H-indazole’s role in promoting autophagy suggests it could have neuroprotective effects, potentially slowing the progression of diseases like Alzheimer’s and Parkinson’s .

Agricultural Chemicals

While direct references to 6-(Methylsulfonyl)-1H-indazole in agriculture are limited, related compounds have been used to develop fungicides and herbicides. Its chemical structure could be modified to enhance the effectiveness of these agricultural chemicals .

Material Science

Compounds with the 6-(Methylsulfonyl)-1H-indazole moiety may be utilized in material science, particularly in the development of novel polymers or coatings that require specific chemical properties such as thermal stability or resistance to degradation .

Environmental Applications

Though specific environmental applications of 6-(Methylsulfonyl)-1H-indazole are not widely documented, its structural analogs are being explored for environmental remediation, including the detoxification of pollutants and waste management strategies .

Pharmacological Research

6-(Methylsulfonyl)-1H-indazole is a subject of pharmacological research due to its diverse biological activities. It’s being explored for its potential in drug development, especially in creating targeted therapies that can mitigate side effects and improve patient outcomes .

Mécanisme D'action

Target of Action

Related compounds such as 6-(methylsulfonyl) hexyl isothiocyanate have been studied for their potential chemopreventive properties, particularly in leukemia cell lines .

Mode of Action

It’s worth noting that related compounds have been shown to exert cytotoxic effects on tumor cells . They induce apoptosis in transformed cells through an extrinsic pathway, as demonstrated by a significant increase in the percentage of cells with activated caspase-8 .

Biochemical Pathways

Related compounds have been associated with the activation of the nuclear factor e2-related factor 2 (nrf2)-antioxidant-response element (are) pathway, which is essential for neuroprotective effects .

Pharmacokinetics

A study on a related compound, odanacatib, showed that it was characterized by low systemic clearance in all species and by a long plasma half-life in monkeys and dogs . The oral bioavailability was dependent on the vehicle used and ranged from 18% (monkey) to ∼100% (dog) at doses of 1 to 5 mg/kg, using nonaqueous vehicles .

Result of Action

Related compounds like 6-methylsulfinylhexyl isothiocyanate have been shown to improve fatigue, sleep, and mood significantly after 4 weeks of intake .

Action Environment

It’s worth noting that the efficacy of related herbicides is the result of the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (hppd) in target plants .

Propriétés

IUPAC Name |

6-methylsulfonyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-13(11,12)7-3-2-6-5-9-10-8(6)4-7/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPZHKXZWDTBOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670741 | |

| Record name | 6-(Methanesulfonyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

261953-48-4 | |

| Record name | 6-(Methanesulfonyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Methylsulfonyl)-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

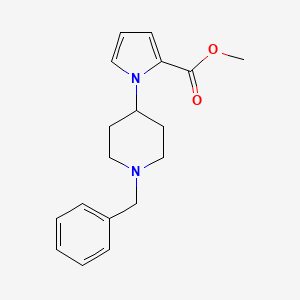

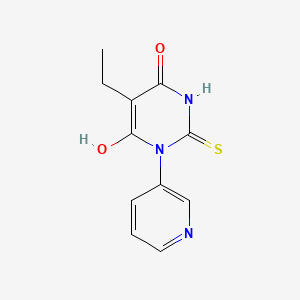

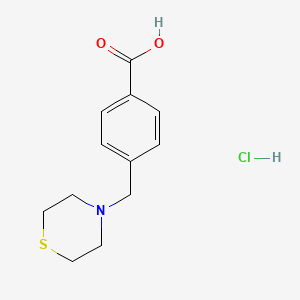

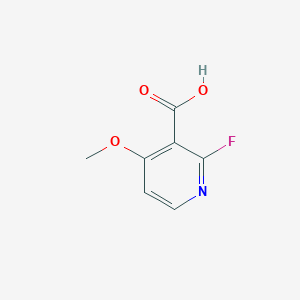

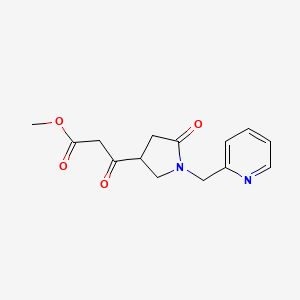

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}acetic acid dihydrochloride](/img/structure/B1440069.png)

![4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1440072.png)